molecular formula C10H19NO2 B13264772 Methyl 3-amino-2-cyclohexylpropanoate

Methyl 3-amino-2-cyclohexylpropanoate

Cat. No.: B13264772
M. Wt: 185.26 g/mol
InChI Key: SSLYRSLFQZIORD-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-cyclohexylpropanoate is an organic compound with the molecular formula C10H19NO2. It is a derivative of cyclohexane and contains an amino group and an ester functional group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-cyclohexylpropanoate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with methyl acrylate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-cyclohexylpropanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides are often used in substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 3-amino-2-cyclohexylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-amino-2-cyclohexylpropanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-cyclohexylpropanoate
  • Cyclohexylamine derivatives
  • Methyl esters of amino acids

Uniqueness

Methyl 3-amino-2-cyclohexylpropanoate is unique due to its specific combination of an amino group and an ester functional group attached to a cyclohexane ring. This structure imparts distinct reactivity and biological activity compared to other similar compounds.

Biological Activity

Methyl 3-amino-2-cyclohexylpropanoate is an organic compound with significant biological activity due to its unique chemical structure, which includes an amino group and an ester functional group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, for its potential applications in drug development and enzyme-substrate interaction studies.

  • Molecular Formula : C10H19NO2
  • Molecular Weight : 185.26 g/mol
  • IUPAC Name : this compound
  • InChI Key : SSLYRSLFQZIORD-UHFFFAOYSA-N
  • Canonical SMILES : COC(=O)C(CN)C1CCCCC1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, influencing protein structure and function.
  • Enzyme Interaction : It can serve as a substrate or inhibitor in enzymatic reactions, making it valuable for studying enzyme kinetics and mechanisms.
  • Metabolite Release : Hydrolysis of the ester group can lead to the release of active metabolites that may exhibit further biological effects.

Enzyme Studies

Research indicates that this compound can be employed in enzyme-substrate interaction studies. Its structure allows it to mimic natural substrates, providing insights into enzyme specificity and catalytic mechanisms. For example, studies have shown that compounds with similar structures can act as inhibitors for various enzymes, including those involved in metabolic pathways.

Pharmacological Potential

The compound's unique structure suggests potential pharmacological applications. Its ability to modulate biochemical pathways could lead to the development of new therapeutic agents. Preliminary studies have indicated that derivatives of this compound may exhibit activity against specific receptor targets, such as adenosine receptors, which are implicated in numerous physiological processes .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
Methyl 2-amino-3-cyclohexylpropanoateCyclohexylamine DerivativeModerate enzyme inhibition
Methyl esters of amino acidsAmino Acid DerivativeVariable activity based on side chains
This compoundUnique Cyclohexane DerivativePotentially high due to structural uniqueness

This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological interactions compared to other similar compounds.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    A recent study examined the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results indicated a competitive inhibition mechanism with a Ki value suggesting significant potency.
  • Pharmacokinetic Profile :
    Research into the pharmacokinetics of this compound revealed favorable absorption characteristics when administered orally, indicating potential for development as an oral therapeutic agent.
  • Receptor Binding Studies :
    Binding affinity studies demonstrated that derivatives of this compound exhibited selective binding to adenosine receptors, suggesting a role in modulating neurotransmitter release and providing neuroprotective effects .

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 3-amino-2-cyclohexylpropanoate

InChI

InChI=1S/C10H19NO2/c1-13-10(12)9(7-11)8-5-3-2-4-6-8/h8-9H,2-7,11H2,1H3

InChI Key

SSLYRSLFQZIORD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)C1CCCCC1

Origin of Product

United States

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